molecular formula C10H13FN2O B1383918 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide CAS No. 1863868-73-8

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide

Cat. No.: B1383918
CAS No.: 1863868-73-8
M. Wt: 196.22 g/mol
InChI Key: HIHCNGSRKSXRAA-UHFFFAOYSA-N
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Description

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide is a substituted benzamide derivative with the molecular formula C₁₁H₁₄FN₂O (molecular weight: 209.24 g/mol). Its structure features:

  • Amino group (-NH₂) at position 5 of the benzene ring.
  • Fluorine atom (-F) at position 4.
  • Methyl group (-CH₃) at position 2.
  • Ethyl group (-CH₂CH₃) attached to the amide nitrogen.

Benzamides are widely studied for their roles in pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals (e.g., pesticides) due to their ability to modulate biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

5-amino-N-ethyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-3-13-10(14)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCNGSRKSXRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylbenzoic acid.

    Amidation: The carboxylic acid group is converted to an amide group through a reaction with ethylamine, forming N-ethyl-4-fluoro-2-methylbenzamide.

    Nitration: The aromatic ring is nitrated to introduce a nitro group at the 5-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2), yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with different nucleophiles.

Scientific Research Applications

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences vs. Target Potential Applications
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide C₁₁H₁₄FN₂O 209.24 5-NH₂, 4-F, 2-CH₃, N-CH₂CH₃ Reference compound Drug intermediates, agrochemicals
5-Amino-N-ethyl-2-fluorobenzamide C₉H₁₁FN₂O 182.20 5-NH₂, 2-F, N-CH₂CH₃ Fluorine at position 2; lacks methyl at C2 Bioactive molecule synthesis
5-Amino-2-methyl-4-fluoro-N-methoxybenzamide C₉H₁₁FN₂O₂ 214.20 5-NH₂, 4-F, 2-CH₃, N-OCH₃ Methoxy vs. ethyl on amide N Solubility studies
5-Amino-2-chloro-4-fluoro-N-(sulfamoyl)benzamide C₁₁H₁₅ClFN₃O₃S 335.77 5-NH₂, 4-F, 2-Cl, N-sulfamoyl group Chlorine at C2; sulfamoyl adds polarity Pesticide development
4-Amino-N-(5-fluoro-2-methylphenyl)benzamide C₁₄H₁₃FN₂O 244.26 4-NH₂, 5-F, 2-CH₃ (on aniline moiety) Amino at C4; divergent substitution pattern Pharmacokinetic optimization

Key Findings:

Substituent Position and Bioactivity: Fluorine at position 4 (target compound) vs. position 2 () alters electronic distribution. Fluorine’s electronegativity enhances dipole moments and may improve binding to hydrophobic enzyme pockets .

Amide Nitrogen Modifications :

  • N-Ethyl (target) vs. N-methoxy (): Ethyl groups enhance lipophilicity (logP ~2.1 vs. ~1.5 for methoxy), favoring membrane permeability .
  • Sulfamoyl groups () introduce hydrogen-bonding capacity and polarity, which may improve solubility but reduce blood-brain barrier penetration .

Synthetic Routes: The amino group in such compounds is often introduced via SnCl₂-mediated nitro reduction (), a method applicable to the target compound’s synthesis . Halogenation (e.g., fluorine at C4) typically employs electrophilic aromatic substitution or directed ortho-metalation strategies.

Applications :

  • N-Ethyl analogs (target, ) are common in kinase inhibitor scaffolds due to their balanced hydrophobicity and metabolic stability.
  • Sulfamoyl-containing benzamides () are explored as herbicides, leveraging their polar interactions with plant enzymes .

Biological Activity

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological applications, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Starting Material : The synthesis begins with 4-fluoro-2-methylbenzoic acid.
  • Amidation : The carboxylic acid group is converted to an amide through a reaction with ethylamine, yielding N-ethyl-4-fluoro-2-methylbenzamide.
  • Nitration : The aromatic ring is nitrated to introduce a nitro group at the 5-position.
  • Reduction : The nitro group is reduced to an amino group using palladium on carbon (Pd/C) and hydrogen gas (H₂), resulting in the final compound.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Studies have shown that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent in oncology .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This interaction may lead to altered signaling pathways involved in cell proliferation and apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
4-Amino-2-fluoro-N-methylbenzamideMethyl group instead of ethylSimilar antimicrobial properties
4-Amino-2-fluoro-N-ethylbenzamideLacks the methyl group on the aromatic ringReduced anticancer activity

This table illustrates how structural variations can influence biological activity, highlighting the unique profile of this compound .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antibacterial agent.

Evaluation in Cancer Models

In preclinical studies involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. This suggests that the compound may induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide

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